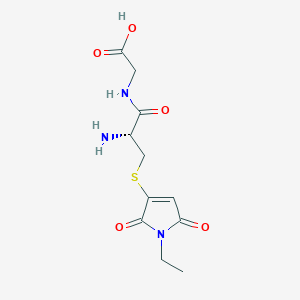

N-Ethylmaleimide-cysteinyl-glycine

Description

Structure

3D Structure

Properties

CAS No. |

99127-64-7 |

|---|---|

Molecular Formula |

C11H15N3O5S |

Molecular Weight |

301.32 g/mol |

IUPAC Name |

2-[[(2R)-2-amino-3-(1-ethyl-2,5-dioxopyrrol-3-yl)sulfanylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C11H15N3O5S/c1-2-14-8(15)3-7(11(14)19)20-5-6(12)10(18)13-4-9(16)17/h3,6H,2,4-5,12H2,1H3,(H,13,18)(H,16,17)/t6-/m0/s1 |

InChI Key |

DHQPSIMCIJGMOJ-LURJTMIESA-N |

Isomeric SMILES |

CCN1C(=O)C=C(C1=O)SC[C@@H](C(=O)NCC(=O)O)N |

Canonical SMILES |

CCN1C(=O)C=C(C1=O)SCC(C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Formation, Mechanism, and Stability of the N Ethylmaleimide Cysteinyl Glycine Adduct

Detailed Mechanism of Michael Addition between N-Ethylmaleimide and the Thiol Group of Cysteinyl-Glycine

The covalent linkage between N-Ethylmaleimide (NEM) and cysteinyl-glycine is forged through a well-established chemical pathway known as a Michael addition. wikipedia.orgnih.gov This reaction is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. In this specific case, the nucleophile is the thiolate anion of the cysteine residue within the cysteinyl-glycine dipeptide.

The reaction mechanism is initiated by the deprotonation of the thiol group (-SH) of the cysteine residue to form a more nucleophilic thiolate anion (-S⁻). nih.gov This deprotonation is base-catalyzed and highly dependent on the pH of the surrounding medium. nih.govresearchgate.net Once formed, the thiolate anion acts as a potent nucleophile, attacking one of the electrophilic sp²-hybridized carbon atoms of the carbon-carbon double bond in the maleimide (B117702) ring of NEM. nih.gov This nucleophilic attack results in the formation of a transient enolate intermediate, which is a resonance-stabilized carbanion.

Subsequently, the enolate intermediate is rapidly protonated by a proton source in the reaction medium, typically a water molecule or a protonated buffer component, to yield the final, stable thioether adduct. nih.gov The resulting product features a new chiral center on the succinimide (B58015) ring, a factor that gives rise to stereochemical considerations, as will be discussed in a later section. The formation of this thioether bond is generally considered to be rapid and highly efficient. proteomics.com.au

Kinetic Parameters and Factors Influencing the Reaction Rate and Yield of N-Ethylmaleimide-Cysteinyl-Glycine Formation

The rate and yield of the this compound adduct formation are governed by several key factors, with pH being one of the most critical. The reaction is significantly faster at pH values between 6.5 and 7.5. thermofisher.com This is because the reactive species is the thiolate anion, and the concentration of this anion increases with pH. However, at pH values above 7.5, the hydrolysis of the maleimide group and its reactivity towards primary amines can become competing side reactions, potentially reducing the yield of the desired thioether adduct. thermofisher.com

The reaction follows second-order kinetics, being dependent on the concentrations of both NEM and the thiol. nih.govkinampark.com While specific kinetic data for the reaction with cysteinyl-glycine is not extensively reported, studies on similar small thiols like cysteine and glutathione (B108866) (a tripeptide containing a cysteinyl-glycine linkage) provide valuable insights. For instance, the second-order rate constant for the reaction of NEM with cysteine at pH 7.0 and 22°C has been reported to be approximately 1.6 x 10³ M⁻¹s⁻¹. kinampark.com

Several other factors can influence the reaction kinetics and yield, as detailed in the table below.

| Factor | Effect on Reaction Rate and Yield | Rationale | Citation |

|---|---|---|---|

| pH | Optimal between 6.5 and 7.5. Rate increases with pH up to this range. | Higher pH increases the concentration of the more reactive thiolate anion. Above pH 7.5, competing hydrolysis of the maleimide and reaction with amines can occur. | thermofisher.com |

| Temperature | Increases reaction rate. | Provides the necessary activation energy for the reaction to proceed faster, as with most chemical reactions. | nih.gov |

| Concentration of Reactants | Higher concentrations of NEM and cysteinyl-glycine lead to a faster reaction rate. | The reaction is second-order, so the rate is directly proportional to the concentration of both reactants. | nih.govkinampark.com |

| Solvent | Protic solvents can facilitate the protonation of the enolate intermediate. | The solvent can influence the stability of the transition state and the solubility of the reactants. | nih.gov |

| Presence of a Free N-terminal Amine | Can lead to a side reaction forming a thiazine (B8601807) rearrangement product, especially at neutral to basic pH. | The N-terminal amine of the cysteine can act as a nucleophile, leading to an intramolecular rearrangement. | nih.gov |

Stereochemical Considerations and Diastereomeric Products Resulting from this compound Adduct Formation

The Michael addition of the thiol group from the L-cysteine residue of cysteinyl-glycine to the prochiral carbon-carbon double bond of N-Ethylmaleimide introduces a new stereocenter in the resulting succinimide ring. Given that the L-cysteine residue itself possesses a chiral center (in the R configuration, according to Cahn-Ingold-Prelog priority rules), the reaction product is a mixture of diastereomers. nih.gov

Specifically, the nucleophilic attack of the thiolate can occur from either face of the planar maleimide ring, leading to the formation of two possible stereoisomers at the newly formed chiral carbon. These diastereomers will have either an (R) or (S) configuration at this new center, resulting in (R,R) and (S,R) diastereomeric adducts. These diastereomers have distinct physical and chemical properties and can often be separated using techniques like high-performance liquid chromatography (HPLC). nih.gov

Studies on the reaction of NEM with other thiols like glutathione have shown that the two diastereomers can be formed in unequal amounts, and they can interconvert over time, a process known as epimerization. nih.gov The ratio of the diastereomers formed can be influenced by reaction conditions such as temperature and pH. The interconversion between the diastereomers suggests a degree of reversibility in the bond formation at the chiral center, likely through a retro-Michael/re-addition mechanism under certain conditions.

Investigation of the Chemical Stability and Potential Reversibility of the this compound Thioether Bond

While the thioether bond formed between NEM and a thiol is generally considered stable, it is not entirely irreversible. nih.gov The stability of the this compound adduct is influenced by two primary chemical processes: the retro-Michael reaction and the hydrolysis of the succinimide ring.

The retro-Michael reaction involves the reversal of the Michael addition, leading to the dissociation of the adduct back into NEM and the thiol-containing peptide. nih.govnih.gov This process is particularly relevant in biological systems where other thiols, such as glutathione, are present in high concentrations. These competing thiols can react with the released NEM or directly attack the adduct in a thiol-exchange reaction. The rate of the retro-Michael reaction is influenced by the stability of the initial adduct and the concentration and reactivity of competing thiols. nih.gov For some NEM-thiol adducts, half-lives of conversion in the presence of glutathione at physiological pH have been reported to be in the range of 20-80 hours. nih.gov

Concurrently, the succinimide ring of the adduct can undergo hydrolysis, particularly under basic conditions, to form a succinamic acid derivative. proteomics.com.auucl.ac.uk This ring-opening reaction is generally irreversible and results in a more stable product that is no longer susceptible to the retro-Michael reaction. researchgate.net The rate of hydrolysis is dependent on pH and temperature. For N-alkyl thiosuccinimides, the half-life for hydrolysis at pH 7.4 and 37°C has been reported to be around 27 hours. ucl.ac.uk

Analytical Methodologies for the Detection and Quantification of N Ethylmaleimide Cysteinyl Glycine

Mass Spectrometry Approaches for Identification and Structural Elucidation of N-Ethylmaleimide-Derivatized Thiols

Mass spectrometry (MS) stands as a cornerstone for the analysis of NEM-derivatized thiols, offering high sensitivity and specificity. It allows for the precise identification and structural characterization of adducts like NEM-cysteinyl-glycine. The derivatization of thiols with NEM is a common strategy to protect them from oxidation and enhance their detection. concordia.canih.govnih.gov

High-Resolution Mass Spectrometry (e.g., UHPLC-MS/MS) for Adduct Profiling in Complex Biological Matrices

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful platform for the comprehensive analysis of NEM-derivatized thiols in complex biological samples such as blood, urine, and saliva. nih.govnih.gov This technique offers rapid and sensitive measurement of multiple analytes simultaneously. The use of NEM stabilizes thiol groups, preventing their oxidation during sample preparation and analysis. nih.gov

The derivatization process with NEM is typically rapid, with reactions often completing within minutes at room temperature and neutral pH. nih.gov UHPLC-MS/MS methods are developed to be simple and suitable for high-throughput analysis, often involving a straightforward protein precipitation step followed by a clean-up procedure before injection into the system. nih.gov

Table 1: UHPLC-MS/MS Method Parameters for Thiol Analysis

| Parameter | Details |

|---|---|

| Technique | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |

| Derivatizing Agent | N-Ethylmaleimide (NEM) |

| Sample Matrices | Blood, Saliva, Urine, Cell Extracts nih.govnih.gov |

| Sample Preparation | Protein precipitation, pass-through clean-up nih.gov |

| Run Time | Typically short, e.g., < 12 minutes nih.govnih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Confirmation of N-Ethylmaleimide-Cysteinyl-Glycine Structure

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of NEM-thiol adducts. Following the initial ionization of the derivatized peptide, the specific precursor ion corresponding to NEM-cysteinyl-glycine is selected and subjected to fragmentation. The resulting fragment ions produce a characteristic pattern, or "fingerprint," that confirms the identity of the original molecule. nih.govresearchgate.net

The modifiers, including NEM, have been shown to remain intact during tandem mass spectrometry, which is crucial for accurate identification and quantification. nih.gov The fragmentation patterns of the NEM-glutathione conjugate, N-ethylsuccinimido-S-glutathione, have been characterized, providing a basis for identifying related adducts like NEM-cysteinyl-glycine. researchgate.netnih.gov The specific fragmentation of the adduct provides definitive evidence of the covalent bond between NEM and the cysteine residue within the cysteinyl-glycine dipeptide.

Application of MALDI-TOF MS in Peptide Modification Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a valuable tool for analyzing peptides and their modifications, including those derivatized with NEM. nih.govnih.goveuropeanpharmaceuticalreview.com This technique is known for its high sensitivity, rapid data acquisition, and tolerance to some impurities. nih.goveuropeanpharmaceuticalreview.com

In a typical MALDI-TOF workflow, the NEM-derivatized peptide sample is mixed with a matrix solution and spotted onto a target plate. The laser desorbs and ionizes the sample, and the time it takes for the ions to travel to the detector is used to determine their mass-to-charge ratio. nih.govresearchgate.net MALDI-TOF MS can be used for both qualitative identification through peptide mass fingerprinting and for quantitative analysis, often employing stable isotope-labeled versions of NEM. nih.gov This approach allows for the accurate measurement of peptide modifications and can be used to study changes in protein cysteine reactivity. nih.goveuropeanpharmaceuticalreview.com

Table 2: Key Features of MALDI-TOF MS for NEM-Adduct Analysis

| Feature | Description | Reference |

|---|---|---|

| Ionization | Soft ionization, minimizing fragmentation of the intact adduct. | nih.gov |

| Sensitivity | High, allowing for the detection of low-abundance peptides. | europeanpharmaceuticalreview.com |

| Speed | Fast data acquisition enables high-throughput analysis. | nih.gov |

| Quantitative Analysis | Can be coupled with stable isotope labeling (e.g., d5-NEM) for relative and absolute quantification. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Quantitative Analysis of N-Ethylmaleimide-Thiol Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and stereochemical analysis of N-Ethylmaleimide (NEM)-thiol adducts. acs.org It provides unique insights into the three-dimensional structure of these conjugates in solution.

Recent studies have utilized 1H and 13C NMR to characterize the reaction between NEM and glutathione (B108866) (GSH), a tripeptide containing a cysteinyl-glycine moiety. acs.org These analyses revealed that the Michael addition of the thiol to the maleimide (B117702) ring can result in the formation of diastereomers and isotopomers, especially when the reaction is conducted in deuterated solvents. acs.orgnih.gov NMR allows for the distinct assignment of these different structural forms and can be used to quantify their relative abundance. acs.orgnih.gov The rate of hydrogen-deuterium exchange has also been shown to be dependent on the specific structure, pH, and buffer conditions. acs.orgnih.gov

The disappearance of the maleimide proton signals and the appearance of new signals corresponding to the succinimide (B58015) thioether protons in the NMR spectrum confirm the completion of the reaction between the thiol and NEM. rsc.org

Chromatographic Separation Techniques (e.g., RP-HPLC, HILIC) for N-Ethylmaleimide-Derivatized Peptides and Metabolites

Chromatographic techniques are essential for the separation of NEM-derivatized peptides and metabolites from complex mixtures prior to their detection and quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) are two of the most commonly employed methods.

RP-HPLC separates molecules based on their hydrophobicity. In the context of NEM-cysteinyl-glycine analysis, the derivatization with the relatively nonpolar NEM group can enhance the retention of the otherwise polar cysteinyl-glycine on a reversed-phase column. This allows for its effective separation from more polar and less retained components of the sample matrix.

HILIC is particularly useful for the separation of highly polar compounds that are not well-retained by RP-HPLC. A dedicated HILIC-tandem mass spectrometry method has been developed for the separation of sulfur-containing metabolic pathway intermediates, including those derivatized with NEM. rsc.org This approach is beneficial for the comprehensive profiling of thiol-containing metabolites in various biological applications. rsc.org

Spectrophotometric and Fluorometric Methods Adapted for N-Ethylmaleimide-Thiol Conjugates

Spectrophotometric and fluorometric methods offer alternative or complementary approaches for the quantification of N-Ethylmaleimide (NEM)-thiol conjugates. These methods are often based on the change in absorbance or fluorescence upon the reaction of NEM with a thiol.

Spectrophotometric assays can monitor the reaction between NEM and sulfhydryl groups by observing the decrease in NEM absorbance at a specific wavelength (e.g., 302 nm) as it is consumed in the reaction. nih.govacs.org This allows for the kinetic analysis of the derivatization reaction. After derivatization of thiols like glutathione with NEM, the remaining unreacted NEM can be removed, and the concentration of the original disulfide form (like GSSG) can be measured spectrophotometrically using a recycling assay. springernature.com

Fluorometric methods generally offer higher sensitivity compared to spectrophotometric methods. mdpi.comnih.gov While not as commonly used for direct quantification of NEM-cysteinyl-glycine as mass spectrometry or HPLC, fluorometric techniques can be employed. For instance, after separation by chromatography, a fluorescent signal could potentially be generated from the conjugate, or a fluorogenic reagent could be used that specifically reacts with the NEM-thiol adduct. The primary advantage of fluorometric methods is their low detection limits. mdpi.comnih.gov

Table 3: Comparison of Spectrophotometric and Fluorometric Methods

| Feature | Spectrophotometry | Fluorometry |

|---|---|---|

| Principle | Measures absorbance of light. | Measures emission of light. |

| Sensitivity | Generally lower. nih.gov | Generally higher. mdpi.com |

| Application for NEM-adducts | Monitoring NEM consumption, indirect quantification of disulfides. nih.govspringernature.com | Potentially higher sensitivity for detection after separation. |

| Advantages | Simple, fast, no additional reagents for direct measurement. mdpi.com | Lower detection limits. mdpi.com |

Emerging Research Avenues and Methodological Advancements

Strategies for Enhanced Specificity and Reduced Off-Target Reactions in N-Ethylmaleimide Labeling in Complex Biological Mixtures

N-Ethylmaleimide is highly reactive towards thiols, forming a stable thioether bond through a Michael addition reaction. wikipedia.org However, ensuring this reaction is specific to the target thiol, such as the cysteine in glutathione (B108866), within a complex biological sample is a significant challenge. Off-target reactions can occur, primarily with amines or through hydrolysis of the maleimide (B117702) ring, which can compromise the accuracy of analytical measurements. wikipedia.orgnih.govnih.gov

Several strategies are employed to enhance the specificity of NEM labeling:

pH Control: The reaction of NEM with thiols is most efficient and specific in the pH range of 6.5 to 7.5. wikipedia.orgthermofisher.comhmdb.ca Above this range, particularly at alkaline pH, the reactivity of NEM towards primary amino groups (like those on lysine (B10760008) residues) increases, and the rate of maleimide hydrolysis also rises. nih.govnih.govhmdb.ca Therefore, maintaining a physiological pH is crucial for minimizing these side reactions. Research has shown that strict control of pH at 7.0 is optimal for reducing unwanted reactions with amine-containing metabolites. nih.gov

Reaction Time and Temperature: The reaction between NEM and thiols is rapid. mdpi.com Protocols often involve short incubation times, for instance, 10 minutes at 37°C or up to 2 hours at room temperature, to ensure complete labeling of the target thiols while minimizing the window for off-target reactions. thermofisher.comnih.gov

Quenching Excess Reagent: After the desired reaction time, any unreacted NEM is quenched to prevent it from reacting with other molecules during subsequent sample processing steps. This can be achieved by adding a high concentration of a simple thiol compound, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. nih.gov

Optimizing Reagent Concentration: Using the appropriate concentration of NEM is vital. A sufficient molar excess is needed to drive the reaction with the target thiol to completion, but an overly high concentration can increase the likelihood of non-specific labeling. thermofisher.com For example, in studies of the antioxidant glutathione (GSH), NEM is used to rapidly block the sulfhydryl group on the cysteinyl residue, which not only prevents its auto-oxidation to glutathione disulfide (GSSG) but also preserves the crucial GSH/GSSG ratio for analysis. mdpi.com

These strategies are critical in metabolomics and proteomics, where the accurate quantification of specific thiol-containing molecules like N-ethylsuccinimido-S-glutathione provides a snapshot of the cellular redox state. mdpi.comnih.gov

Development of Novel N-Ethylmaleimide Derivatives with Tunable Reactivity or Bioorthogonal Functionalities

Standard NEM is effective but lacks features for certain advanced applications. This has spurred the development of novel NEM derivatives with tailored properties. These modifications can tune the reactivity of the maleimide core or introduce new functional groups for detection and bioorthogonal chemistry.

Tunable Reactivity: The reactivity of the maleimide-thiol adduct, once considered completely irreversible, has been shown to be tunable. nih.gov Studies have demonstrated that the thioether bond can undergo retro-Michael reactions, allowing the original thiol to be released under specific conditions, such as in a reducing environment rich in glutathione. nih.govresearchgate.net The kinetics of this reversal can be modulated by changing the N-substituent on the maleimide ring. For example, replacing the ethyl group with an N-phenyl group can accelerate thiol exchange reactions, while other substituents can favor ring-opening hydrolysis, which renders the bond stable. udel.edu This tunability opens up possibilities for creating controlled-release systems or designing probes where the degradation of the adduct can be predicted and controlled. nih.govresearchgate.net

Bioorthogonal Functionalities: Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govrsc.org NEM derivatives have been synthesized to include "handles" for these types of reactions. These handles can be groups like alkynes or azides, which can participate in highly specific "click chemistry" reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov Other derivatives incorporate fluorophores (e.g., BODIPY) or affinity tags (e.g., biotin) directly onto the NEM structure. nih.gov

These functionalities allow for multi-step labeling strategies. A thiol, such as on cysteinyl-glycine, can first be tagged with a bioorthogonal NEM derivative. Then, a second molecule, like a fluorescent probe or an imaging agent, can be attached to the handle. This approach provides greater flexibility and modularity for complex biological experiments. nih.gov

Below is a table summarizing some classes of NEM derivatives and their functionalities.

| Derivative Class | Functionality | Application Example |

| Isotope-Labeled NEM | Introduces a specific mass shift (e.g., d5-NEM). | Quantitative proteomics and metabolomics, allowing for the differentiation and relative quantification of two sample states (e.g., control vs. treated). mdpi.comnih.govnih.gov |

| Fluorophore-Conjugated NEM | Provides a fluorescent signal upon binding to a thiol. | Direct visualization and quantification of thiol-containing proteins or peptides in gels or cell imaging. nih.gov |

| Biotin-Conjugated NEM | Adds a biotin (B1667282) tag for high-affinity purification. | Enrichment and isolation of thiol-modified proteins or peptides from complex mixtures using streptavidin-coated beads. nih.gov |

| NEM with Bioorthogonal Handles | Incorporates a reactive group (e.g., alkyne, tetrazine) for subsequent "click" reactions. | Two-step labeling for attaching complex molecules (e.g., drugs, imaging agents) to the target thiol in a highly specific manner. nih.govnih.gov |

| NEM with Tunable N-Substituents | Alters the electronic properties of the maleimide to control the stability and reversibility of the thiol adduct. | Designing controlled-release drug delivery systems or probes with predictable degradation kinetics. nih.govudel.edu |

This table provides a summary of different classes of N-Ethylmaleimide (NEM) derivatives and their primary functionalities and applications in biological research.

Integration of N-Ethylmaleimide-Based Approaches with High-Throughput Proteomics and Metabolomics Platforms

NEM and its derivatives are fundamental tools in high-throughput "omics" fields, which analyze large sets of proteins (proteomics) and metabolites (metabolomics) to understand biological systems. nih.govmdpi.comiptonline.com The specific and rapid reaction of NEM with thiols makes it ideal for preparing samples for analysis by mass spectrometry (MS), the core technology in these fields. nih.govnih.gov

In metabolomics , NEM is crucial for accurately measuring the levels of low-molecular-weight thiols like glutathione (containing the cysteinyl-glycine unit). nih.gov Because thiols like glutathione are easily oxidized during sample preparation, NEM is used as a derivatizing agent to form a stable N-ethylsuccinimido-S-glutathione adduct, effectively "trapping" it in its reduced state for accurate measurement. researchgate.netmdpi.comacs.org This allows researchers to reliably determine the ratio of reduced glutathione (GSH) to its oxidized form (GSSG), a key indicator of cellular oxidative stress. mdpi.comnih.gov Platforms combining liquid chromatography with mass spectrometry (LC-MS) can achieve high-throughput analysis of these NEM-derivatized thiols, with some methods analyzing a comprehensive panel in under 10 minutes per sample. nih.gov

In proteomics , NEM-based strategies are used for quantitative analysis of protein expression and modification. One powerful technique is the use of stable isotope-labeled NEM, such as N-ethyl-d5-maleimide (d5-NEM). nih.gov In this approach, two different biological samples (e.g., a control and a drug-treated sample) are labeled with light (unlabeled NEM) and heavy (d5-NEM) versions of the reagent, respectively. The samples are then mixed, and the proteins are broken down into peptides. When analyzed by MS, the NEM-labeled cysteine-containing peptides appear as pairs of peaks separated by a specific mass difference. The ratio of the intensities of these peaks provides a precise quantification of the relative abundance of that peptide (and thus its parent protein) between the two original samples. nih.govnih.gov This methodology is compatible with high-throughput platforms that use techniques like 2D gel electrophoresis and MALDI-TOF mass spectrometry. nih.gov

The integration of NEM labeling with automated, high-throughput systems enables the rapid and quantitative analysis of the "thiol-proteome" and "thiol-metabolome," providing critical insights into cellular redox signaling and disease mechanisms. nih.govnih.govnih.gov

Computational Chemistry and Molecular Dynamics Simulations for Predicting Thiol Reactivity with N-Ethylmaleimide in Biological Systems

Computational chemistry and molecular dynamics (MD) simulations have become indispensable for understanding and predicting the reaction between N-Ethylmaleimide and thiols at an atomic level. These methods provide insights that are often difficult to obtain through experimental means alone.

Predicting Reactivity and Mechanism: Density Functional Theory (DFT) is a quantum mechanical method used to model the electronic structure of molecules and predict reaction energetics. rsc.orgnih.govmdpi.com Researchers use DFT to study the thiol-Michael addition reaction, calculating the activation energies and reaction profiles for the addition of a thiol, such as from a cysteine residue, to the maleimide double bond. rsc.orgnih.govresearchgate.net These calculations can elucidate the reaction mechanism, showing how the choice of solvent or the presence of a catalyst (like a base) can influence whether the reaction proceeds through a base-initiated, nucleophile-initiated, or ion-pair mechanism. rsc.orgresearchgate.net

Computational studies have been used to compare the reactivity of maleimides with other potential bioconjugation reagents. For example, by modeling the reaction of methanethiol (B179389) (a simple model for cysteine) with various Michael acceptors, scientists can predict which reagents will react most rapidly and form the most stable products. nih.gov Such studies have confirmed that maleimides are highly reactive towards thiols, which aligns with experimental findings. nih.gov Furthermore, predictive models based on computed parameters like electron affinity have been developed to forecast the reactivity of new, untested compounds with thiols like glutathione. nih.govresearchgate.netchemrxiv.org

Molecular Dynamics Simulations: While DFT can detail the chemical reaction itself, molecular dynamics (MD) simulations are used to model the behavior of the molecules in their biological environment over time. MD simulations can show how a protein or peptide, such as one containing a cysteinyl-glycine motif, moves and flexes in solution. This is crucial for understanding how the local environment affects the accessibility and reactivity of a specific thiol group. For a thiol to react with NEM, it must be accessible to the solvent and be in the correct protonation state (the reactive species is the thiolate anion, S⁻). nih.gov MD simulations can help predict which cysteine residues on a protein's surface are most likely to be labeled by NEM based on their solvent exposure and local dynamics.

Together, these computational approaches provide a powerful toolkit for rational drug design and the development of new chemical probes. By predicting how NEM and its derivatives will interact with specific thiols like that in glutathione, researchers can design more efficient and selective labeling strategies for proteomics and metabolomics applications. rsc.orgnih.gov

Q & A

Q. What safety protocols are essential when handling N-ethylmaleimide-cysteinyl-glycine in laboratory experiments?

this compound (NEM-Cys-Gly) requires stringent safety measures due to its thiol-reactive properties. Key steps include:

- Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of aerosols or dust.

- Immediate decontamination of spills with appropriate neutralizing agents.

- First-aid protocols: Flush exposed skin/eyes with water for 15+ minutes and consult a physician .

- Storage in airtight containers at recommended temperatures to prevent degradation .

Q. How can researchers ensure the purity of synthesized NEM-Cys-Gly for reproducible biochemical assays?

- Synthesis Validation : Use HPLC or LC-MS to confirm molecular weight and purity (≥95%) .

- Purification : Employ gradient elution in reverse-phase chromatography, monitoring at 220–280 nm for peptide bonds and maleimide groups.

- Batch Consistency : Document manufacturer, CAS number, and storage conditions (e.g., desiccated at –20°C) to minimize variability .

Q. What experimental controls are critical when studying NEM-Cys-Gly’s thiol-blocking efficacy?

- Negative Controls : Use cysteine-free buffers to confirm specificity for thiol groups.

- Positive Controls : Include a known thiol-reactive agent (e.g., iodoacetamide) to benchmark reactivity.

- Time-course Experiments : Monitor reaction kinetics to avoid over-alkylation or side reactions .

Advanced Research Questions

Q. How can contradictory data on NEM-Cys-Gly’s pH-dependent reactivity with protein thiols be resolved?

Contradictions may arise from differences in protein conformation or redox environments. Methodological steps include:

- pH Titration Studies : Systematically vary pH (5.0–8.0) to map reactivity thresholds .

- Structural Analysis : Use X-ray crystallography (e.g., as in Thalladi et al., 2000) to identify steric hindrance or solvent accessibility of thiol groups .

- Replicate Experiments : Validate findings across multiple protein models (e.g., albumin vs. glutathione reductase) .

Q. What advanced techniques quantify NEM-Cys-Gly’s inhibitory effects on enzymatic activity while minimizing non-specific binding?

- Isothermal Titration Calorimetry (ITC) : Directly measure binding affinity and stoichiometry .

- Fluorescence Quenching Assays : Use labeled substrates (e.g., FITC-tagged peptides) to track real-time inhibition.

- Statistical Corrections : Apply ANOVA or Bayesian analysis to distinguish specific vs. non-specific interactions .

Q. How should researchers address reproducibility challenges when using NEM-Cys-Gly in diverse biological models?

- Standardized Protocols : Pre-treat cell lysates with reducing agents (e.g., DTT) to normalize redox states .

- Cross-Validation : Compare results from in vitro (purified enzymes) and in vivo (cell culture) systems.

- Metadata Documentation : Report batch-specific activity, storage duration, and solvent composition (e.g., DMSO vs. aqueous) .

Data Presentation & Analysis Guidelines

Q. What best practices ensure rigorous documentation of NEM-Cys-Gly experimental data?

- Structured Tables : Include columns for reagent purity (%), reaction conditions (pH, temperature), and replicate counts (Table 1).

- Statistical Reporting : Use ±SEM and p-values to highlight significance; provide raw data in supplementary materials .

- Chemical Nomenclature : Consistently use IUPAC names and CAS numbers (e.g., 128-53-0 for NEM) to avoid ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.